molecular formula C6H3F4N B1294667 2,3,4,5-Tetrafluoroaniline CAS No. 5580-80-3

2,3,4,5-Tetrafluoroaniline

Cat. No.: B1294667
CAS No.: 5580-80-3
M. Wt: 165.09 g/mol
InChI Key: BEECAQIHCYTZHC-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluoroaniline is an organic compound with the molecular formula C6H3F4N. It is a derivative of aniline, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

2,3,4,5-Tetrafluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to react with glycerol, crotonaldehyde, and methyl vinyl ketone by the Skraup reaction to form fluorinated quinolines . These interactions highlight the compound’s potential in modifying enzyme activity and facilitating the synthesis of complex molecules.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in cell function, potentially causing changes in cell growth, differentiation, and apoptosis. Additionally, its fluorinated nature may affect membrane permeability and transport processes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, its interaction with enzymes can result in either inhibition or activation, depending on the enzyme’s nature and the reaction conditions. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term impact on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on metabolic processes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level triggers significant changes in biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s metabolism can lead to the formation of fluorinated metabolites, which may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s overall impact on cellular and organismal health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrafluoroaniline can be synthesized through several methods. One common method involves the reaction of 2,3,4,5-tetrafluoronitrobenzene with hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, this compound is produced using similar catalytic hydrogenation processes. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. The compound is often purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrafluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups.

    Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions:

Major Products:

    Polyfluorinated Quinolines: Formed through the Skraup reaction.

    Azo Compounds: Formed through coupling reactions.

Scientific Research Applications

2,3,4,5-Tetrafluoroaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of specialized polyfluorinated compounds and in applications requiring high chemical stability and reactivity .

Properties

IUPAC Name

2,3,4,5-tetrafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEECAQIHCYTZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204387
Record name Aniline, 2,3,4,5-tetrafluoro- (8CI)
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Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5580-80-3, 71964-99-3
Record name 2,3,4,5-Tetrafluoroaniline
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Record name 5580-80-3
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Record name Aniline, 2,3,4,5-tetrafluoro- (8CI)
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Record name Tetrafluoroaniline
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Record name Aniline, 2,3,4,5-tetrafluoro-
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Record name 2,3,4,5-TETRAFLUOROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 2,3,4,5-tetrafluoroaniline?

A: One established synthetic route involves a multi-step process starting with the acidic hydrolysis of N-phenyl-tetrafluorophthalimide to produce tetrafluorophthalic acid. [] This acid is then dehydrated to form tetrafluorophthalic anhydride, which reacts with ammonium hydroxide to yield 2-carboxyl-3,4,5,6-tetrafluorobenzamide. Finally, Hofmann degradation and decarboxylation of this compound produce this compound. []

Q2: How does this compound react with t-butyl hypochlorite?

A: The reaction of this compound with t-butyl hypochlorite doesn't lead to a simple N-chlorination product as seen with other fluorinated anilines. Instead, it produces N,4-dichloro-2,3,4,5-tetrafluorocyclohexa-2,5-dienylideneamine and 2H,2'H-octafluoroazobenzene. [] This suggests a more complex reaction mechanism is at play, potentially involving cyclization and oxidation steps.

Q3: Can this compound be used as a building block for synthesizing heterocyclic compounds?

A: Yes, this compound can act as a precursor for synthesizing fluorinated quinolines. For example, it reacts with glycerol in a Skraup reaction to yield 5,6,7,8-tetrafluoroquinoline. [] This highlights the versatility of this compound in constructing more complex fluorinated aromatic systems.

Q4: How do nucleophiles react with 5,6,7,8-tetrafluoroquinoline, a derivative of this compound?

A: Nucleophilic reagents like sodium methoxide, potassium hydroxide, and ammonia preferentially replace the fluorine atom at the 7-position of 5,6,7,8-tetrafluoroquinoline. [] This suggests that the 7-fluoro substituent is the most susceptible to nucleophilic attack, likely due to the electronic effects of the quinoline ring system and other fluorine atoms.

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